4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
(4-acetamidophenyl) 3,4-dichloro-2-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-9(19)18-10-3-5-11(6-4-10)23-24(20,21)13-8-7-12(16)14(17)15(13)22-2/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIKXVWJMZETJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the reaction of 4-(Acetylamino)phenol with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Scientific Research Applications
4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Discussion
- Acetylamino vs. Allyl: The former’s hydrogen-bonding capacity could improve aqueous solubility but reduce membrane permeability relative to allyl’s hydrophobic nature.
- Pharmacological Potential: Structural similarities to FE@SNAP suggest possible MCHR1 activity, though the absence of fluorine or piperidinyl groups may limit potency .
Biological Activity
4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is an organic compound with significant potential in medicinal chemistry. Its molecular formula is C15H13Cl2NO5S, and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparing it with similar compounds.
The compound features an acetylamino group and a sulfonate moiety, contributing to its unique chemical reactivity. The presence of dichloro and methoxy substituents further enhances its properties, making it a valuable candidate for various applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2NO5S |
| Molecular Weight | 390.23 g/mol |
| IUPAC Name | (4-acetamidophenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
The biological activity of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating the function of these enzymes. This mechanism is crucial for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) suggests that halogenated phenyl rings enhance lipophilicity, facilitating better penetration through cell membranes.
Case Study:
In a study investigating the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, compounds similar to 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the phenyl ring significantly influenced antimicrobial effectiveness .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The sulfonate group is believed to play a role in modulating inflammatory pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate, it is essential to compare it with structurally related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 4-(Acetylamino)phenyl 3,4-dichlorobenzenesulfonate | Moderate antimicrobial activity | Lacks methoxy group |
| 4-(Acetylamino)phenyl 2-methoxybenzenesulfonate | Lower anti-inflammatory potential | Different substitution pattern |
| 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzoate | Similar antimicrobial properties | Variation in the ester group |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Acetylamino)phenyl 3,4-dichloro-2-methoxybenzenesulfonate, and how are intermediates characterized?
The compound is typically synthesized via sulfonation reactions. For example, analogous methods involve reacting phenolic derivatives (e.g., eugenol) with sulfonyl chlorides under controlled conditions, often in anhydrous solvents like dichloromethane with a base (e.g., pyridine) to scavenge HCl . Post-synthesis, intermediates are purified via recrystallization or column chromatography. Characterization employs X-ray crystallography to confirm bond lengths, dihedral angles (e.g., 40.53° between aromatic rings in related structures), and packing interactions . Supplementary techniques include NMR (to verify acetylamino and methoxy groups) and HPLC for purity assessment.
Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?
- X-ray crystallography is essential for resolving stereochemistry and intermolecular interactions (e.g., absence of short contacts in crystal lattices) .
- 1H/13C NMR identifies functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range).
- FT-IR confirms sulfonate (S=O stretches at ~1350–1150 cm⁻¹) and acetyl groups (C=O at ~1650 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis yield and purity of this compound?
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, molar ratios, solvent polarity). For example, a central composite design can model nonlinear relationships between reaction time (4–8 hours) and sulfonyl chloride stoichiometry (1.0–1.5 equiv.). Response surface methodology then identifies optimal conditions, improving yield by >20% while minimizing side products . Post-optimization, HPLC-MS monitors impurities, and ANOVA validates model significance.
Q. How should researchers resolve contradictions in reported crystallographic data (e.g., dihedral angles or bond lengths)?
Discrepancies may arise from polymorphism or computational approximations. To address this:
Q. What computational strategies enhance the design of derivatives with improved bioactivity?
Integrate quantum chemical calculations (e.g., transition state modeling for sulfonation) with molecular docking to predict binding affinities. For example:
- Use COSMO-RS to simulate solvent effects on reaction pathways .
- Apply QSAR models to correlate substituent electronegativity (e.g., Cl vs. Br) with antibacterial activity.
- Validate predictions via in vitro assays (e.g., MIC testing against Gram-positive bacteria) .
Q. How can researchers investigate the hydrolytic stability of the sulfonate ester under physiological conditions?
- Conduct accelerated stability studies in buffer solutions (pH 1–9) at 37°C, monitoring degradation via UHPLC-UV at 254 nm.
- Identify hydrolysis products (e.g., 3,4-dichloro-2-methoxybenzenesulfonic acid) using LC-MS/MS .
- Apply kinetic modeling (e.g., first-order decay) to predict shelf-life and guide formulation strategies .
Q. What methodologies elucidate regioselectivity challenges during functionalization of the benzene rings?
- Isotopic labeling (e.g., deuterated solvents) traces reaction pathways in electrophilic substitution.
- DFT-based Fukui indices predict reactive sites (e.g., para to the methoxy group) .
- In situ IR spectroscopy monitors intermediate formation (e.g., sulfonic anhydrides) to refine mechanistic proposals .
Methodological Resources
- Crystallography Data: Refer to CIF files from Acta Crystallographica Section E for bond geometry validation .
- Reaction Optimization: Follow CRDC 2020 guidelines (RDF2050112) for reactor design and process control .
- Data Analysis: Use PubChem’s computed properties (e.g., InChIKey, topological polar surface area) for solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
